1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate

Description

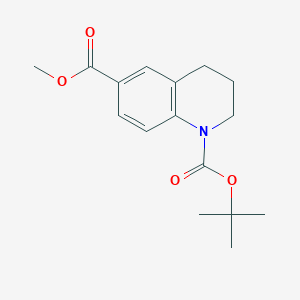

Chemical Structure and Properties The compound 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate (CAS: 170097-66-2, alternatively listed as 1398413-50-7 in conflicting sources) is a bicyclic heterocyclic molecule featuring a partially saturated quinoline core. It contains two ester groups: a tert-butyl ester at position 1 and a methyl ester at position 4. The molecular formula is C₁₆H₂₁NO₄ with a molecular weight of 291.34 g/mol.

Applications

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its ester groups enhance solubility in organic solvents and provide sites for further functionalization.

Properties

IUPAC Name |

1-O-tert-butyl 6-O-methyl 3,4-dihydro-2H-quinoline-1,6-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-5-6-11-10-12(14(18)20-4)7-8-13(11)17/h7-8,10H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRXRZNEKTZSEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate typically involves multi-step organic reactions. One common method is the Friedländer condensation, which involves the reaction of aniline derivatives with carbonyl compounds under acidic or basic conditions. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are often necessary to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including the presence of catalysts or under reflux.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.

Scientific Research Applications

Scientific Research Applications of 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate

This compound, a quinoline derivative, is a complex organic compound with diverse applications in scientific research. Quinoline derivatives are widely recognized for their biological activities and are commonly used in medicinal chemistry.

Chemistry

- Building Block for Synthesis : this compound serves as a fundamental building block in the synthesis of more complex molecules.

Biology

- Potential Biological Activities : This compound is actively investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

- Lead Compound for Pharmaceuticals : It is explored as a lead compound in the development of new pharmaceutical drugs.

Industry

- Production of Specialty Chemicals : this compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Chemical Reactions

- Oxidation : The compound can be oxidized to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction : Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

- Substitution : Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core. Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including the presence of catalysts or under reflux.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Dihydroquinoline/Isoquinoline Derivatives

The target compound belongs to the 3,4-dihydroquinoline family, which shares a partially saturated bicyclic structure. Key analogs include:

Table 1: Substituent and Functional Group Comparisons

Key Observations :

- Ester vs. Ether Groups : The methoxy analog (CAS 121006-53-9) lacks the methyl ester, reducing its reactivity toward nucleophiles compared to the target compound.

- Saturation Level: 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2) is fully saturated, increasing its rigidity but limiting conjugation compared to the 3,4-dihydroquinoline core.

- Isoquinoline vs. Quinoline: Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate differs in the nitrogen position (isoquinoline), which alters electronic properties and binding affinity in biological systems.

Table 2: Property Comparison

Notes:

- The target compound’s ester groups improve solubility but may increase hydrolysis susceptibility compared to ether-containing analogs.

Biological Activity

1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a quinoline core with tert-butyl and methyl substituents along with dicarboxylate functionalities. Its molecular formula is , and it has a molecular weight of approximately 303.35 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Friedländer condensation , where aniline derivatives react with carbonyl compounds under acidic or basic conditions. The reaction conditions often require elevated temperatures and catalysts to facilitate the formation of the quinoline ring.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the bacterial cell membrane and inhibition of enzymatic functions critical for bacterial survival .

Anticancer Effects

The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways .

A notable study evaluated the cardioprotective effects of related quinoline derivatives in doxorubicin-induced cardiotoxicity models. The derivatives showed significant protective effects against oxidative stress induced by doxorubicin, suggesting potential therapeutic applications in chemotherapy-related cardiotoxicity .

Study on Antimicrobial Activity

In a controlled study, several derivatives of 1-tert-butyl 6-methyl 3,4-dihydroquinoline were tested against Mycobacterium tuberculosis. The results indicated that certain modifications to the quinoline structure enhanced antimicrobial potency. For instance, compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibited improved activity compared to their unsubstituted counterparts .

Cardioprotective Effects

Another study focused on the cardioprotective effects of quinoline derivatives in H9c2 cardiomyocytes exposed to doxorubicin. The results showed that compounds containing the quinoline moiety significantly increased cell viability and reduced oxidative stress markers compared to untreated controls. This suggests that structural modifications can enhance both anticancer and cardioprotective activities simultaneously .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell proliferation in cancer cells.

- Oxidative Stress Modulation : The compound has shown potential in reducing reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage associated with various diseases .

Q & A

Q. What are the common synthetic routes for preparing 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate, and how do reaction conditions influence yield?

The compound is synthesized via multi-step organic reactions, typically involving esterification and cyclization. For example, tert-butyl and methyl ester groups are introduced using Boc (tert-butoxycarbonyl) protection and methyl chloroformate, respectively. Reaction conditions such as temperature (e.g., 0–25°C for Boc protection), solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., DMAP for esterification) critically affect yield . Moisture control (<0.5%) is essential to prevent hydrolysis of the tert-butyl ester .

Q. What analytical techniques are recommended for characterizing this compound?

Standard characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- HPLC (with UV detection) for purity assessment (>95% typical for intermediates).

- Mass spectrometry (ESI-TOF) to verify molecular weight (e.g., observed m/z 291.34 for analogous compounds) .

- FT-IR to identify carbonyl stretches (C=O at ~1700 cm⁻¹ for esters) .

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (argon or nitrogen) at –20°C to minimize ester hydrolysis. Desiccants (e.g., silica gel) are recommended due to moisture sensitivity (<0.5% moisture threshold) .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in the cyclization step?

Low yields in cyclization often arise from steric hindrance or improper ring closure. Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in ring-forming steps.

- Catalytic additives : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) can stabilize transition states .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in analogous dihydroquinoline syntheses .

Q. What methodologies resolve contradictions in reported biological activities of dihydroquinoline derivatives?

Discrepancies in activity data (e.g., enzyme inhibition) may stem from structural analogs or assay conditions. To address this:

- Perform structure-activity relationship (SAR) studies with systematic substitutions (e.g., varying ester groups or ring saturation).

- Standardize assays (e.g., fixed ATP concentration in kinase assays) to minimize variability .

- Cross-validate results using orthogonal techniques (e.g., SPR vs. fluorescence polarization) .

Q. What mechanistic insights explain the reactivity of the tert-butyl ester under acidic conditions?

The tert-butyl ester is susceptible to acid-catalyzed hydrolysis due to its bulky, electron-donating group. Mechanistic studies using deuterated solvents (e.g., D₂O) and kinetic isotope effects reveal a two-step process:

- Protonation of the carbonyl oxygen.

- Nucleophilic attack by water, leading to tert-butanol and a carboxylic acid intermediate .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

- Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., kinases).

- ADMET prediction tools (e.g., SwissADME) optimize logP (<5 for bioavailability) and polar surface area (<140 Ų for blood-brain barrier penetration) .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for similar dihydroquinoline derivatives?

Solubility discrepancies arise from:

- Crystallinity vs. amorphous forms : Amorphous phases exhibit higher solubility but lower stability.

- Measurement techniques : Shake-flask vs. HPLC-derived solubility data may differ due to equilibrium vs. kinetic solubility .

- Counterion effects : Hydrochloride salts often improve aqueous solubility compared to free bases .

Methodological Tables

Table 1. Key Synthetic Parameters for Optimized Cyclization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes ring closure |

| Solvent | DMF | Enhances polarity |

| Catalyst | p-TsOH (5 mol%) | Accelerates kinetics |

| Reaction Time | 12 hours | Balances completion vs. side reactions |

| Reference : |

Table 2. Comparative Solubility of Dihydroquinoline Derivatives

| Derivative | Solvent System | Solubility (mg/mL) |

|---|---|---|

| Methyl ester analog | DMSO:Water (1:1) | 12.5 ± 0.8 |

| tert-Butyl ester | Ethanol:Water (3:7) | 3.2 ± 0.4 |

| Reference : |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.